![molecular formula C21H28O3 B3932891 1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene](/img/structure/B3932891.png)
1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene
Overview
Description
1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene, also known as BPP-Eth, is a chemical compound that has been studied for its potential applications in scientific research. It is a selective agonist of the G protein-coupled receptor GPR119, which is involved in the regulation of glucose and lipid metabolism.
Scientific Research Applications
1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene has been studied for its potential applications in scientific research, particularly in the field of diabetes and metabolic disorders. It has been shown to activate GPR119, which is expressed in pancreatic beta cells and intestinal L cells, leading to the secretion of insulin and glucagon-like peptide-1 (GLP-1). GLP-1 is a hormone that stimulates insulin secretion, suppresses glucagon secretion, and promotes satiety, making it a potential target for the treatment of diabetes and obesity. 1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Mechanism of Action
1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene is a selective agonist of GPR119, which is a G protein-coupled receptor that is primarily expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 by 1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene leads to the secretion of insulin and GLP-1, which play important roles in the regulation of glucose and lipid metabolism. The exact mechanism of action of 1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene is still not fully understood, but it is thought to involve the activation of intracellular signaling pathways, including the cyclic AMP (cAMP) and protein kinase B (AKT) pathways.
Biochemical and Physiological Effects
1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene has been shown to have several biochemical and physiological effects, including the stimulation of insulin and GLP-1 secretion, improvement of glucose tolerance and insulin sensitivity, and reduction of food intake and body weight. It has also been reported to have anti-inflammatory and anti-oxidative effects, which may contribute to its potential therapeutic benefits in metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene in lab experiments is its selectivity for GPR119, which allows for the specific activation of this receptor without affecting other signaling pathways. However, one limitation is that 1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene has a relatively short half-life in vivo, which may affect its efficacy and duration of action. In addition, the optimal dosage and administration route of 1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene for different experimental models and species are still not well established, which may affect the reproducibility and comparability of results.
Future Directions
There are several future directions for research on 1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene, including the investigation of its potential therapeutic applications in diabetes, obesity, and other metabolic disorders. Further studies are needed to elucidate the exact mechanism of action of 1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene and its downstream signaling pathways. In addition, the development of more stable and potent analogs of 1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene may improve its efficacy and duration of action. Finally, the optimization of dosage and administration protocols for different experimental models and species is needed to ensure the reproducibility and comparability of results.
properties
IUPAC Name |
1-butan-2-yl-4-[3-(2-ethoxyphenoxy)propoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-4-17(3)18-11-13-19(14-12-18)23-15-8-16-24-21-10-7-6-9-20(21)22-5-2/h6-7,9-14,17H,4-5,8,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGYRJCOUODEGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCCOC2=CC=CC=C2OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-2-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3932813.png)
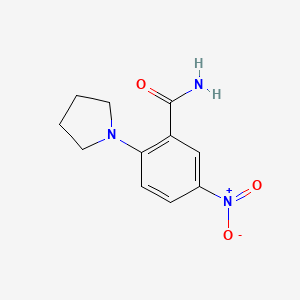
![2-[1-(1-isobutyrylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B3932827.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3932835.png)
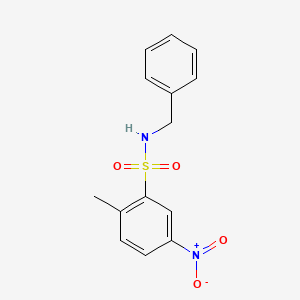
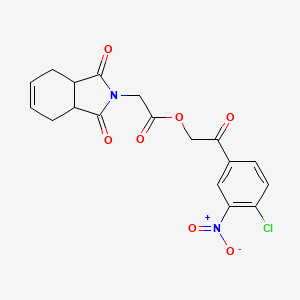
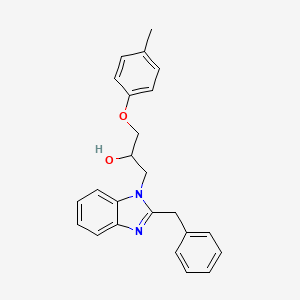
![ethyl 4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1-piperazinecarboxylate](/img/structure/B3932867.png)
![(4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3932878.png)
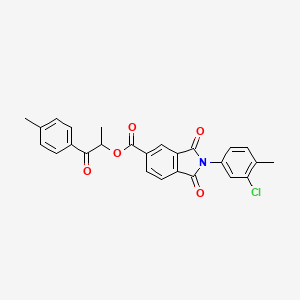
![3-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3932890.png)
![(4-chlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3932896.png)
![2-tert-butyl-8-(cycloheptylcarbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3932903.png)
![1-(4-biphenylyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B3932909.png)